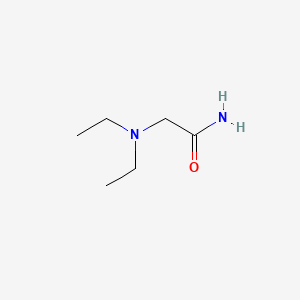

2-(Diethylamino)acetamide

Cat. No. B1345677

Key on ui cas rn:

7409-48-5

M. Wt: 130.19 g/mol

InChI Key: PPQDYOBQQWPTIS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09217002B2

Procedure details

All coupling reactions were carried out under argon using Schlenk techniques. Toluene was freshly distilled from CaH2 prior to use and tetrahydrofuran (THF) was dried by passage through solvent purification system VAC to provide water content of less than 25 ppm as was determined by coulometric KF titrator Mettler Toledo. All other solvents were used as purchased from commercial sources. 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl (DavePhos), diethylamine, 2-bromoacetamide and tris(dibenzylideneacetone)dipalladium were used as purchased (Sigma-Aldrich, St.-Louis, Mo.). The 2-diethylaminoacetamide was synthesized following in-house developed procedure. All iodo-carboranes were azeotropically dried with benzene to remove any trace of water. Tribasic potassium phosphate was ground to a fine powder and then dried thoroughly by heating under vacuum at 105° C. All solids were stored in an argon-filled glove box. Silica gel was used as purchased (63-200 μm, Sorbent Technologies, Inc.). Analytical thin-layer chromatography (TLC) for carborane identification was performed by using pre-coated silica-gel XHL plates (Sorbent Technologies, Inc.) and visualized by dipping into an acidified (hydrochloric acid) solution of PdCl2 followed by heating. 11B NMR spectra were obtained using BrukerAvance 400 and Avance 500 spectrometers and externally referenced to BF3 Et2O and the peaks upfield of the reference were designated as negative. 1H NMR and 13C NMR spectra were acquired on BrukerAvance 400 and Avance 500 spectrometers. Chemical shifts are given in ppm relative to residual solvent signals (CDCl3, δ=7.24 ppm for 1H NMR and 77.0 ppm for 13C NMR). 19F NMR spectra were acquired on BrukerAvance 400 and chemical shifts are given relative to the external BF3-Et2O reference (δ=−153.0 ppm). Mass spectra were obtained on an ABI QSTAR and Mariner Biospectrometry Workstation by PerSeptive Biosystems. Melting points were obtained using automated melting point system OptiMelt (Stanford research system). Measurements were conducted in open-end Kimble Chase capillary tubes from borosilicate glass (L=90 mm). The melting point range is defined as the interval between the onset and clear points using 0.5° C./min ramp rate.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[F-].[K+].C1(P(C2CCCCC2)C2(N(C)C)CC=CC=C2C2C=CC=CC=2)CCCCC1.[CH2:31]([NH:33][CH2:34][CH3:35])[CH3:32].Br[CH2:37][C:38]([NH2:40])=[O:39]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:31]([N:33]([CH2:34][CH3:35])[CH2:37][C:38]([NH2:40])=[O:39])[CH3:32] |f:0.1,5.6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)P(C1(C(=CC=CC1)C1=CC=CC=C1)N(C)C)C1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Toluene was freshly distilled from CaH2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

tetrahydrofuran (THF) was dried by passage through solvent purification system VAC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide water content of less than 25 ppm

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

All iodo-carboranes were azeotropically dried with benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any trace of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried thoroughly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled glove box

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(CC(=O)N)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |